molecular formula C13H15NO B2889052 N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide CAS No. 2380855-93-4

N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide

Cat. No. B2889052
M. Wt: 201.269
InChI Key: SYTWQUHOEMWOBV-LBPRGKRZSA-N
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Description

“N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide” is a complex organic compound. It contains a tetrahydronaphthalene group, which is a polycyclic aromatic hydrocarbon, and a prop-2-enamide group, which is a type of acrylamide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydronaphthalene group would likely contribute significant aromatic character to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s subjected. Acrylamides, for example, can participate in a variety of reactions, including polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure .

Scientific Research Applications

Catalytic Enantioselective Processes

A study by Arribas et al. (2013) delves into the enantioselective catalytic hydrogenation of N-(3,4-dihydronaphthalen-2-yl) amides using rhodium catalysts with phosphine-phosphite ligands. This process yields high enantioselectivity in the hydrogenation of several substrates, showcasing the compound's potential in synthetic chemistry for producing enantiomerically pure compounds (Arribas, Rubio, Kleman, & Pizzano, 2013).

Sigma Receptor Binding and Activity

Berardi et al. (2005) explored the binding affinities and selectivities of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and its derivatives at sigma(1) and sigma(2) receptors. This research illuminates the compound's utility in neuropharmacology, particularly in the development of tools for PET experiments and the study of antiproliferative activity in tumor research and therapy (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).

5-HT7 Receptor Agents

Leopoldo et al. (2007) conducted a structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, focusing on their affinity and activity at the 5-HT7 receptor. This research is crucial for understanding the pharmacological profile of these compounds and their potential therapeutic applications (Leopoldo, Lacivita, Contino, Colabufo, Berardi, & Perrone, 2007).

Positron Emission Tomography Radiotracers

A study by Abate et al. (2011) highlights the design of novel analogues of PB28 with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. This research underscores the importance of structural modifications to enhance the pharmacological profile of these compounds for diagnostic applications in oncology (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).

Anti-inflammatory and Immunomodulatory Effects

Gurkan et al. (2011) investigated the effects of novel tetrahydronaphthalene derivatives on proliferation and nitric oxide production in lipopolysaccharide-activated macrophages. Their findings point to the potential of these compounds in modulating inflammatory responses, suggesting applications in the development of anti-inflammatory drugs (Gurkan, Karabay, Buyukbingol, & Buyukbingol, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h2-4,6,8,12H,1,5,7,9H2,(H,14,15)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTWQUHOEMWOBV-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@H]1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide

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